molecular formula C16H21N3O4 B6174948 tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate CAS No. 2446931-45-7

tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate

Cat. No.: B6174948
CAS No.: 2446931-45-7
M. Wt: 319.4
InChI Key:
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Description

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a carbamate group, and a piperidin-3-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate typically involves multiple steps, starting with the preparation of the piperidin-3-yl moiety. One common synthetic route includes the reaction of 2,6-dioxopiperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: : The carbamate group can be reduced to form amine derivatives.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Phenol derivatives, such as 3-aminophenol.

  • Reduction: : Amine derivatives, such as 3-aminopiperidine.

  • Substitution: : Substituted tert-butyl derivatives, such as tert-butyl phenylcarbamate.

Scientific Research Applications

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe for studying biological systems, particularly in protein interactions.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl (2,6-dioxopiperidin-3-yl)carbamate: : Similar structure but lacks the phenyl group.

  • Tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate: : Similar structure but with a different amino group placement.

The uniqueness of This compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2446931-45-7

Molecular Formula

C16H21N3O4

Molecular Weight

319.4

Purity

95

Origin of Product

United States

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